N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide, also known as BIA, is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. BIA is a small molecule that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies. In
Wissenschaftliche Forschungsanwendungen
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the development of new drugs and therapies. N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide is not yet fully understood. However, it is thought to exert its therapeutic effects through the modulation of several key signaling pathways in the body, including the MAPK/ERK pathway and the NF-κB pathway. N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the activity of several enzymes involved in inflammation and pain, including COX-2 and iNOS.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and chronic pain. N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has also been shown to have antitumor properties, making it a potential treatment for cancer. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, making it readily available for use in experiments. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide in lab experiments. Its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has not yet been extensively tested in clinical trials, so its potential therapeutic applications are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide. One area of research is the development of new drugs and therapies based on N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide. N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has been shown to exhibit a range of therapeutic properties, making it a promising candidate for the development of new treatments for conditions such as arthritis, chronic pain, and cancer. Another area of research is the further elucidation of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide's mechanism of action. Understanding how N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide exerts its therapeutic effects could lead to the development of more targeted and effective treatments. Finally, there is a need for further testing of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide in clinical trials to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide is a complex process that involves several steps. The starting material for the synthesis is bicyclo[2.2.1]hept-2-en-5-one, which is reacted with 4-methoxyphenylmagnesium bromide to form the corresponding alcohol. This alcohol is then converted to the corresponding bromide, which is reacted with acrylamide to form N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide.
Eigenschaften
IUPAC Name |
(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-15-7-3-12(4-8-15)5-9-17(19)18-16-11-13-2-6-14(16)10-13/h3-5,7-9,13-14,16H,2,6,10-11H2,1H3,(H,18,19)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFXGQIGRWFLRW-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198823 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.